Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate
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Overview
Description
BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a phenoxyacetamido group, and a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of 4-METHYLPHENOXYACETIC ACID: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base.
Acylation: The 4-METHYLPHENOXYACETIC ACID is then acylated with an appropriate acyl chloride to form the corresponding acetamide.
Esterification: The acetamide is then esterified with butanol in the presence of a catalyst such as sulfuric acid to form BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The phenoxyacetamido group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzoate core may also play a role in the compound’s overall activity by providing structural stability and facilitating interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE
- BUTYL 3-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]BENZOATE
Uniqueness
BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to the specific positioning of the methyl group on the phenoxy ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
butyl 3-[[2-(4-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-4-12-24-20(23)16-6-5-7-17(13-16)21-19(22)14-25-18-10-8-15(2)9-11-18/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,22) |
InChI Key |
VXQRGSPASHZZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C |
Origin of Product |
United States |
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